

An In-depth Technical Guide on Phosphonic dichloride, 1,2-propadienyl-

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Compound of Interest

Compound Name: *Phosphonic dichloride, 1,2-propadienyl-*

Cat. No.: *B100551*

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This technical guide provides a detailed overview of the chemical properties of **Phosphonic dichloride, 1,2-propadienyl-**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Phosphonic dichloride, 1,2-propadienyl-, also known as 1,2-propadienylphosphonic dichloride, is an organophosphorus compound. The key quantitative data for this molecule are summarized in the table below.

Parameter	Value	Source
Molecular Formula	C3H3Cl2OP	[1] [2] [3] [4] [5] [6]
Molecular Weight	156.935 g/mol	[1] [5]
Alternate Molecular Weight	156.93 g/mol	[2] [4]
Alternate Molecular Weight	156.94 g/mol	[3] [6]
CAS Number	17166-36-8	[1] [2] [3] [4] [5]

Illustrative Experimental Protocol: Characterization of a Phosphonic Dichloride Compound

The following is a generalized experimental protocol for the characterization of a phosphonic dichloride compound, such as **Phosphonic dichloride, 1,2-propadienyl-**. This protocol is intended as an illustrative example, and specific conditions may need to be optimized based on the compound's reactivity and stability.

Objective: To confirm the identity and purity of a synthesized batch of a phosphonic dichloride compound.

Materials:

- The synthesized phosphonic dichloride compound.
- Anhydrous solvents (e.g., dichloromethane, chloroform-d for NMR).
- Inert gas (e.g., Argon or Nitrogen).
- High-resolution mass spectrometer (HRMS).
- Nuclear Magnetic Resonance (NMR) spectrometer.
- Fourier-Transform Infrared (FTIR) spectrometer.

Methodology:

- Sample Preparation:
 - Due to the potential moisture sensitivity of phosphonic dichlorides, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
 - For HRMS analysis, prepare a dilute solution of the compound in a suitable anhydrous solvent.
 - For NMR analysis, dissolve a small amount of the compound in an appropriate deuterated solvent (e.g., CDCl₃).
 - For FTIR analysis, the sample can be analyzed as a neat liquid (if applicable) between salt plates or as a solution in a suitable anhydrous solvent.

- High-Resolution Mass Spectrometry (HRMS):
 - Inject the prepared sample into the HRMS instrument.
 - Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization (ESI) or Chemical Ionization (CI)).
 - Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass calculated from the molecular formula. The observed mass should be within a few ppm of the theoretical mass.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Acquire ^1H , ^{13}C , and ^{31}P NMR spectra.
 - In the ^1H NMR spectrum, the chemical shifts, coupling constants, and integration values should be consistent with the expected structure of the 1,2-propadienyl group attached to the phosphonic dichloride moiety.
 - The ^{13}C NMR spectrum should show the expected number of signals corresponding to the different carbon environments in the molecule.
 - The ^{31}P NMR spectrum will provide information about the phosphorus environment and should exhibit a single resonance at a chemical shift characteristic of phosphonic dichlorides.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Acquire the infrared spectrum of the sample.
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the P=O stretch, C=C=C asymmetric stretch of the allene group, and P-Cl bonds.
- Data Analysis and Interpretation:
 - Integrate the data from all analytical techniques to confirm the structure and assess the purity of the compound.

- The HRMS data will confirm the elemental composition.
- The NMR data will provide detailed information about the connectivity of the atoms.
- The FTIR data will confirm the presence of key functional groups.

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like **Phosphonic dichloride, 1,2-propadienyl-**.

Caption: Logical workflow for the synthesis, purification, and analytical characterization of a chemical compound.

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